- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,
Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)
3-Methoxy-4-nitrobenzamide structure
Product Name:3-Methoxy-4-nitrobenzamide
CAS 번호:92241-87-7
MF:C8H8N2O4
메가와트:196.160121917725
CID:754068
PubChem ID:11063338
Update Time:2025-06-10
3-Methoxy-4-nitrobenzamide 화학적 및 물리적 성질
이름 및 식별자
-
- Benzamide, 3-methoxy-4-nitro-
- 3-METHOXY-4-NITROBENZAMIDE
- 3-(methyloxy)-4-nitrobenzamide
- 3-methoxy-4-nitro-benzamide
- 3-Methoxy-4-nitro-benzoesaeure-amid
- 3-methoxy-4-nitro-benzoic acid amide
- Benzamide,3-methoxy-4-nitro
- 3-Methoxy-4-nitrobenzamide (ACI)
- HBEDVMJPLSCWPI-UHFFFAOYSA-N
- DA-23444
- 92241-87-7
- CHEMBL468432
- E82301
- SCHEMBL223645
- AKOS015991587
- NF-0718
- EN300-136598
- DTXSID80453833
- CS-0188790
- MFCD18398357
- 3-Methoxy-4-nitrobenzamide
-
- 인치: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
- InChIKey: HBEDVMJPLSCWPI-UHFFFAOYSA-N
- 미소: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N
계산된 속성
- 정밀분자량: 196.04800
- 동위원소 질량: 196.04840674g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 2
- 복잡도: 238
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.1
- 토폴로지 분자 극성 표면적: 98.1Ų
실험적 성질
- 밀도: 1.4±0.1 g/cm3
- 비등점: 363.3±32.0 °C at 760 mmHg
- 플래시 포인트: 173.5±25.1 °C
- PSA: 99.13000
- LogP: 2.10970
- 증기압: 0.0±0.8 mmHg at 25°C
3-Methoxy-4-nitrobenzamide 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-4-nitrobenzamide 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR303912-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
£80.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 1g |
£95.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-5g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 5g |
£200.00 | 2024-05-26 | ||
| TRC | M493048-50mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M493048-100mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M493048-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
| Alichem | A015001168-250mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A015001168-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A015001168-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-250mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 98% | 250mg |
¥123.00 | 2024-04-25 |
3-Methoxy-4-nitrobenzamide 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
참조
- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
참조
- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C
참조
- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
참조
- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
참조
- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
참조
- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
참조
- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
참조
- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
참조
- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
참조
- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
참조
- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,
합성 방법 13
반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
참조
- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C
참조
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
참조
- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771
합성 방법 16
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
참조
- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Thionyl chloride ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
참조
- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
참조
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527
합성 방법 19
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
참조
- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,
합성 방법 20
반응 조건
참조
- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,
3-Methoxy-4-nitrobenzamide Raw materials
3-Methoxy-4-nitrobenzamide Preparation Products
3-Methoxy-4-nitrobenzamide 관련 문헌
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
92241-87-7 (3-Methoxy-4-nitrobenzamide) 관련 제품
- 10397-58-7(4-methoxy-3-nitrobenzamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
추천 공급업체
Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
중국 공급자
대량